2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a furan ring, a piperidine ring, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(furan-2-carbonyl)piperidine. This intermediate is then subjected to nucleophilic substitution with isonicotinonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)benzonitrile
- 2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)thiophenonitrile
Uniqueness
2-((1-(Furan-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to the presence of the isonicotinonitrile moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
2-[1-(furan-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-10-12-5-6-18-15(9-12)22-13-3-1-7-19(11-13)16(20)14-4-2-8-21-14/h2,4-6,8-9,13H,1,3,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXMQXGYTKRKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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